molecular formula C22H27NO7 B1233056 FK-3000

FK-3000

Cat. No.: B1233056
M. Wt: 417.5 g/mol
InChI Key: XAQZCUNTDGRIEM-ZOUNEDFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FK-3000, also known as 6,7-di-O-acetylsinococuline, is a potent anti-tumor agent isolated from the plant Stephania delavayi Diels. This compound has shown significant promise in inhibiting the proliferation of carcinoma cells by inducing apoptosis and cell cycle arrest. This compound also exhibits antiviral effects against herpes simplex virus type-1 and human immunodeficiency virus type-1 .

Preparation Methods

FK-3000 is primarily isolated from the plant Stephania delavayi Diels. The extraction process involves chromatographic techniques to isolate the active compound. The synthetic routes and industrial production methods for this compound are not extensively documented, but the compound’s natural extraction remains the primary method of obtaining it .

Chemical Reactions Analysis

FK-3000 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

FK-3000 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studying the chemical properties and reactions of similar alkaloids.

    Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

    Medicine: this compound is a promising anti-tumor agent, showing efficacy in inhibiting the growth of carcinoma cells. .

Comparison with Similar Compounds

FK-3000 is structurally similar to other alkaloids isolated from Stephania delavayi Diels, such as sinococuline. this compound is unique in its potent anti-tumor and antiviral properties. Similar compounds include:

This compound’s uniqueness lies in its dual anti-tumor and antiviral properties, making it a valuable compound for further research and development in both fields .

Properties

Molecular Formula

C22H27NO7

Molecular Weight

417.5 g/mol

IUPAC Name

[(1S,9S)-12-acetyloxy-3-hydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate

InChI

InChI=1S/C22H27NO7/c1-11(24)29-16-10-22-7-8-23-14(18(22)21(28-4)20(16)30-12(2)25)9-13-5-6-15(27-3)19(26)17(13)22/h5-6,14,16,20,23,26H,7-10H2,1-4H3/t14-,16?,20?,22-/m0/s1

InChI Key

XAQZCUNTDGRIEM-ZOUNEDFCSA-N

Isomeric SMILES

CC(=O)OC1C[C@]23CCN[C@H](C2=C(C1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O

Canonical SMILES

CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)CC4=C3C(=C(C=C4)OC)O

Synonyms

FK-3000
FK3000

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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